molecular formula C21H27N3O4 B2791084 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea CAS No. 1797889-75-8

1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea

Cat. No. B2791084
M. Wt: 385.464
InChI Key: SJSDYZRGRCRIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea, also known as MPD-711, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a urea derivative that has been found to have various biochemical and physiological effects. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea involves the reaction of 3,5-dimethoxyaniline with 4-(3-methoxypiperidin-1-yl)benzaldehyde to form the corresponding Schiff base, which is then reduced to the corresponding amine. The amine is then reacted with isocyanate to form the final product, 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea.

Starting Materials
3,5-dimethoxyaniline, 4-(3-methoxypiperidin-1-yl)benzaldehyde, sodium borohydride, isocyanate

Reaction
Step 1: Reaction of 3,5-dimethoxyaniline with 4-(3-methoxypiperidin-1-yl)benzaldehyde in the presence of a suitable solvent and a catalyst to form the corresponding Schiff base., Step 2: Reduction of the Schiff base using sodium borohydride to form the corresponding amine., Step 3: Reaction of the amine with isocyanate in the presence of a suitable solvent and a catalyst to form the final product, 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea.

Mechanism Of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. This includes the regulation of calcium signaling, which is important for neuronal function and survival. 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has also been found to have neuroprotective effects, which may be attributed to its ability to modulate the sigma-1 receptor.

Biochemical And Physiological Effects

1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance memory and learning in animal models, as well as to have antidepressant and anxiolytic effects. 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has also been found to have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this protein. However, one limitation is that 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea may have off-target effects, particularly at high concentrations. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea in vivo.

Future Directions

There are several future directions for research on 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea on the sigma-1 receptor and other cellular processes. Finally, the development of more selective sigma-1 receptor ligands may provide new insights into the role of this protein in various physiological and pathological processes.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmitter release, calcium signaling, and cell survival.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-26-18-5-4-10-24(14-18)17-8-6-15(7-9-17)22-21(25)23-16-11-19(27-2)13-20(12-16)28-3/h6-9,11-13,18H,4-5,10,14H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSDYZRGRCRIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea

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